molecular formula C25H19N5OS2 B1683889 Inauhzin CAS No. 309271-94-1

Inauhzin

Cat. No. B1683889
M. Wt: 469.6 g/mol
InChI Key: VHUOXERIKQWIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inauhzin (INZ) is a small-molecule inhibitor of SIRT1 . It has been identified as a novel p53 activator, selectively and efficiently suppressing tumor growth without displaying genotoxicity and with little toxicity to normal cells .


Synthesis Analysis

In order to reveal the structural features essential for anti-cancer activity of this small molecule, a panel of INZ analogs has been synthesized and evaluated for their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .


Molecular Structure Analysis

The molecular structure of Inauhzin is crucial for its anti-cancer activity. The study of its analogs has led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines .


Chemical Reactions Analysis

Inauhzin has been found to inhibit cellular IMPDH2 activity, and reduce the levels of cellular GTP and GTP-binding nucleostemin that is essential for rRNA processing .


Physical And Chemical Properties Analysis

Inauhzin is a white to light brown powder . It has an empirical formula of C25H19N5OS2 and a molecular weight of 469.58 .

Scientific Research Applications

Antitumor Compounds

  • Scientific Field : Oncology
  • Application Summary : Inauhzin (INZ) and its analogs have been identified as novel antitumor compounds that induce p53 and inhibit cell growth . They are small molecules that effectively activate p53 and promote p53-dependent apoptosis of human cancer cells without causing apparently genotoxic stress .
  • Methods of Application : The study involved the synthesis of a panel of INZ analogs and evaluation of their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .
  • Results : The study led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines including H460 and HCT116 +/+ cells .

Nanoparticle Encapsulation

  • Scientific Field : Nanomedicine
  • Application Summary : Inauhzin-C, an analog of INZ, has been encapsulated in nanoparticles to improve its efficacy and bioavailability . This approach significantly improved p53 activation and inhibition of lung and colorectal cancer cell growth .
  • Methods of Application : The study involved the nanoparticle encapsulation of INZ-C to create nanoparticle-encapsulated INZ-C (n-INZ-C) .
  • Results : The nanoparticle system enhanced the bioavailability and efficacy of INZ-C as a potential anti-cancer therapeutic . The nanoparticle encapsulation prolongates the half-life of INZ-C from 2.5 h to 5 h in mice .

Structure and Activity Analysis

  • Scientific Field : Biochemistry
  • Application Summary : Inauhzin analogs have been synthesized to reveal the structural features essential for anti-cancer activity . This study led to the discovery of INZ analog 37 that displays much better potency than INZ in both p53 activation and cell growth inhibition in several human cancer cell lines .
  • Methods of Application : The study involved the synthesis of a panel of INZ analogs and evaluation of their ability to induce cellular p53 and to inhibit cell growth in cell-based assays .
  • Results : INZ analog 37 exhibited much less effect on p53-null H1299 cells and HCT116 (-/-) cells, and importantly no toxicity on normal human p53-containing WI-38 cells .

Ribosomal Stress Induction

  • Scientific Field : Cell Biology
  • Application Summary : Inauhzin can inhibit cellular IMP dehydrogenase 2 (IMPDH2) activity, reduce the levels of cellular GTP and GTP-binding nucleostemin that is essential for rRNA processing . Consequently, INZ induces ribosomal stress and the RPL11/RPL5-MDM2 interaction, activating p53 .
  • Methods of Application : The study involved the investigation of the role of IMPDH2 in Inauhzin-induced ribosomal stress .
  • Results : The results support the new notion that Inauhzin suppresses cancer cell growth by dually targeting SIRT1 and IMPDH2 .

Preclinical Toxicity Studies

  • Scientific Field : Pharmacology
  • Application Summary : Inauhzin has been used in preclinical toxicity studies to determine its maximum tolerated dose (MTD) and toxicity in mice . This is an important step in the development of Inauhzin into a clinically applicable anticancer drug .
  • Methods of Application : The study involved intraperitoneal administration of Inauhzin-C, an analog of Inauhzin, to CD-1 mice . The study was conducted in two phases: Phase A determined the MTD of Inauhzin-C, and Phase B evaluated its toxicity following administration over a period of 5-day dosing plus 2-day recovery .
  • Results : The MTD of Inauhzin-C was found to be 200 mg/kg for female and 250 mg/kg for male mice . The administration of Inauhzin-C via 5-day consecutive intraperitoneal injection was tolerated by female CD-1 mice at all dose levels tested from 50mg/kg to 120 mg/kg without significant changes in biochemical and pathological parameters .

Combined Anti-Tumor Effects

  • Scientific Field : Oncology
  • Application Summary : Inauhzin has been tested for its combined anti-tumor effects with current first-line chemotherapeutic drugs, such as cisplatin, doxorubicin, or Nutlin-3 (an MDM2 inhibitor), in xenograft cancer models .
  • Methods of Application : The study involved the administration of Inauhzin along with cisplatin, doxorubicin, or Nutlin-3 to xenograft cancer models .
  • Results : The results showed that Inauhzin sensitizes the anti-cancer effect of these drugs, leading to enhanced growth suppression of xenografted lung cancer .

Safety And Hazards

Inauhzin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The study of Inauhzin and its analogs is a promising approach for the development of anti-cancer therapy. The newly synthesized INZ analog 37 has been identified as a better small molecule for further development of anti-cancer therapy .

properties

IUPAC Name

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUOXERIKQWIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inauhzin

CAS RN

309271-94-1
Record name 309271-94-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one (3.675 g, 25 mmol) and 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (2.125 g, 25 mmol) were dissolved in 50 ml anhydrous DMF and cooled to 0° C. 11.1 ml Et3N (250 mmol) was dropped to the above mixture. After stirring for 1.5h, TLC indicated that the reaction was completed and stopped. 300 ml ethyl acetate was added to the reaction mixture. The organic phase was washed by saturated NH4Cl for five times. It was dried by anhydrous Na2SO4 and filtered. The organic phase was concentrated to about 15 ml and the pale solid was formed. The amorphous solid was collected and washed by a few ethyl acetate. 1H NMR (500 MHz, DMSO-d6) δ; 12.63 (br, 1H), 8.34 (d, J=7.5?, 1H), 7.89-7.96 (m, 1H), 7.56-7.73 (m, 4H), 7.37-7.47 (m, 5H), 7.29-7.22 (m, 1H), 5.27 (t, J=7.0, 1H), 1.86 (br, 1H), 1.74 (br, 1H), 0.85 (br, 3H). 13C NMR (125 MHz, DMSO-d6) δ 170.0, 146.8, 141.7, 140.9, 138.5, 138.3, 131.4, 128.6, 128.2, 128.0, 127.7, 127.4, 123.0, 122.0, 118.0, 113.2, 31.1, 25.9, 11.8. HRMS was calculated for C25H19N5OS2 469.1031 and found 469.1047.
Name
2-bromo-1-(10H-phenothiazin-10-yl)butan-1-one
Quantity
3.675 g
Type
reactant
Reaction Step One
Quantity
2.125 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
11.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Inauhzin
Reactant of Route 2
Inauhzin
Reactant of Route 3
Inauhzin

Citations

For This Compound
206
Citations
Q Zhang, SX Zeng, Y Zhang, Y Zhang… - EMBO molecular …, 2012 - embopress.org
… Here, we report a novel small molecule Inauhzin (INZ) that effectively reactivates p53 by inhibiting SIRT1 activity, promotes p53‐dependent apoptosis of human cancer cells without …
Number of citations: 103 www.embopress.org
YW Zhang, Q Zhang, SX Zeng, Y Zhang… - Cancer biology & …, 2012 - Taylor & Francis
… , Inauhzin, which … Inauhzin with Nutlin-3, an inhibitor of MDM2-p53 binding, might synergistically activate p53 to suppress tumor growth. Indeed, at lower doses, combination of Inauhzin …
Number of citations: 26 www.tandfonline.com
Q Zhang, X Zhou, RZ Wu, A Mosley, SX Zeng, Z **ng… - Elife, 2014 - elifesciences.org
… In 2012, researchers identified Inauhzin as a small molecule that could potentially be used to treat tumors that still have a functional version of the p53 protein. Inauhzin was thought to …
Number of citations: 23 elifesciences.org
JM Liao, SX Zeng, X Zhou, H Lu - PloS one, 2012 - journals.plos.org
Background Previously, we reported that Inauhzin (INZ) induces p53 activity and suppresses tumor growth by inhibiting Sirt1. However, it remains unknown whether INZ may globally …
Number of citations: 19 journals.plos.org
Q Zhang, SX Zeng, H Lu - Toxicology reports, 2015 - Elsevier
Reactivating the tumor suppressor p53 offers an attractive strategy for develo** cancer therapy. We recently identified Inauhzin (INZ) as a novel non-genotoxic p53-activating …
Number of citations: 24 www.sciencedirect.com
MA Alfhili, E Alsalmi, A Aljedai… - Journal of …, 2022 - Taylor & Francis
Inauhzin (INZ) is a novel p53 agonist with antitumor activity. Anemia is a common side effect of chemotherapy and may arise from red blood cell (RBC) hemolysis or eryptosis. In this …
Number of citations: 10 www.tandfonline.com
JH Jung, JM Liao, Q Zhang, S Zeng… - Cancer Biology & …, 2015 - Taylor & Francis
Oncogene MYC is deregulated in many human cancers, especially in lymphoma. Previously, we showed that inauhzin (INZ) activates p53 and inhibits tumor growth. However, whether …
Number of citations: 15 www.tandfonline.com
Q Zhang, D Ding, SX Zeng, QZ Ye, H Lu - PloS one, 2012 - journals.plos.org
Identifying effective small molecules that specifically target the p53 pathway in cancer has been an exciting, though challenging, approach for the development of anti-cancer therapy. …
Number of citations: 22 journals.plos.org
Y Zhang, Q Zhang, SX Zeng, Q Hao, H Lu - Neoplasia, 2013 - Elsevier
Toxicity and chemoresistance are two major issues to hamper the success of current standard tumor chemotherapy. Combined therapy of agents with different mechanisms of action is a …
Number of citations: 22 www.sciencedirect.com
N Bhattarai, J Wang, D Nguyen, X Yang, L Helmers… - Theranostics, 2021 - ncbi.nlm.nih.gov
The tumor suppressor protein p53 remains in a wild type but inactive form in~ 50% of all human cancers. Thus, activating it becomes an attractive approach for targeted cancer therapies…
Number of citations: 1 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.